molecular formula C7H7N3S B12655121 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione CAS No. 7752-55-8

7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione

Cat. No.: B12655121
CAS No.: 7752-55-8
M. Wt: 165.22 g/mol
InChI Key: XEJKRIOKDBVOBZ-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that features a pyrrolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with thiourea in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and thione groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

7752-55-8

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C7H7N3S/c1-10-3-2-5-6(10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)

InChI Key

XEJKRIOKDBVOBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1NC=NC2=S

Origin of Product

United States

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